Merimepodib - 198821-22-6

Merimepodib

Catalog Number: EVT-274917
CAS Number: 198821-22-6
Molecular Formula: C23H24N4O6
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Merimepodib, also known as VX-497, is a potent, selective, and orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH) [, , ]. It is classified as an antiviral agent and has been investigated for its potential to inhibit the replication of various RNA viruses [, , , , , ]. Merimepodib acts as a noncompetitive inhibitor of IMPDH, a critical enzyme involved in the de novo synthesis of guanine nucleotides [, , ]. By inhibiting IMPDH, Merimepodib reduces the intracellular pool of guanine nucleotides necessary for viral RNA and DNA synthesis, thereby exerting its antiviral effect [, , , ].

Ribavirin

  • Compound Description: Ribavirin is a nucleoside analog, specifically a guanosine analog, with a broad-spectrum antiviral activity. It is a critical component of the standard treatment for chronic hepatitis C (CHC) in combination with pegylated interferon alfa. Ribavirin's antiviral mechanism is complex and multifaceted, involving the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is essential for viral replication. [, ]
  • Relevance: Ribavirin and Merimepodib share a similar mechanism of action as both compounds inhibit IMPDH, albeit through different means. Ribavirin acts as a nucleoside analog that disrupts viral RNA synthesis, while Merimepodib is a non-competitive inhibitor of IMPDH. [, , ] Clinical trials have investigated the efficacy of combining both drugs with pegylated interferon alfa for treating CHC. [, , ]

Viramidine

  • Compound Description: Viramidine is a liver-targeting prodrug of Ribavirin. Upon reaching the liver, it is metabolized into its active form, Ribavirin. This targeted approach aims to enhance antiviral efficacy while minimizing systemic exposure and reducing ribavirin-associated side effects, particularly hemolytic anemia. []
  • Relevance: Viramidine's active metabolite, Ribavirin, shares the same mechanism of action and therapeutic target (IMPDH) as Merimepodib. Both Viramidine and Merimepodib have been explored as potential alternatives or additions to ribavirin in combination therapies for CHC, aiming to improve treatment outcomes and minimize side effects. []

Remdesivir

  • Compound Description: Remdesivir is an adenosine analog with broad-spectrum antiviral activity. It acts as a prodrug that, after intracellular conversion, interferes with the action of viral RNA-dependent RNA polymerase, an enzyme crucial for viral replication. [, ]
  • Relevance: Although structurally different from Merimepodib, Remdesivir is relevant because it represents another antiviral agent tested in combination with Merimepodib for potential synergistic effects against SARS-CoV-2. [] In vitro studies have shown that combining Remdesivir and Merimepodib can significantly reduce SARS-CoV-2 replication, suggesting a potential therapeutic benefit. []

Mycophenolic Acid

  • Compound Description: Mycophenolic acid is an immunosuppressant drug that inhibits inosine monophosphate dehydrogenase (IMPDH), primarily the IMPDH2 isoform. [] By blocking IMPDH activity, it suppresses the de novo synthesis of guanine nucleotides, which are essential for the proliferation of lymphocytes, thereby inhibiting immune responses. []
  • Relevance: Mycophenolic acid and Merimepodib share the same target, IMPDH. [] While Merimepodib primarily focuses on its antiviral activity, Mycophenolic acid highlights the broader therapeutic potential of IMPDH inhibition, expanding its use into immunosuppression. This connection underscores the diverse applications of targeting IMPDH in various clinical contexts. []
Source and Classification

Merimepodib is classified as an antiviral compound and is primarily recognized for its role in medicinal chemistry. It has been investigated for its potential applications in treating viral infections, including those caused by the Zika virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The compound's structure is denoted by the molecular formula C23H24N4O6.

Synthesis Analysis

Methods and Technical Details

The synthesis of merimepodib involves several key steps that utilize robust organic chemistry techniques. The process typically includes:

  1. Coupling Reactions: The initial steps often involve coupling reactions to form the core structure of merimepodib.
  2. Recrystallization: This step is crucial for purifying the compound and ensuring high yield and purity. The final product has been reported to achieve a purity level of 100% as determined by high-performance liquid chromatography .
  3. Optimization Techniques: Various optimization techniques, including density functional theory calculations, are employed to refine the synthesis process and enhance the efficiency of production .
Molecular Structure Analysis

Structure and Data

The crystal structure of merimepodib has been elucidated using synchrotron X-ray powder diffraction data. Key structural parameters include:

  • Space Group: P212121 (#19)
  • Unit Cell Dimensions:
    • a=4.60827(3) a=4.60827(3)\,\text{ }
    • b=12.30400(14) b=12.30400(14)\,\text{ }
    • c=37.9583(4) c=37.9583(4)\,\text{ }
  • Volume: V=2152.241(20) 3V=2152.241(20)\,\text{ }^3
  • Z Value: 4
Chemical Reactions Analysis

Reactions and Technical Details

Merimepodib acts primarily through the inhibition of inosine monophosphate dehydrogenase, leading to a delayed chain termination in RNA synthesis. This mechanism is particularly relevant in viral contexts where RNA viruses rely on nucleotide availability for replication.

In laboratory studies, merimepodib has demonstrated efficacy against various viral strains by reducing their replication rates in cultured cells. For instance, when tested against SARS-CoV-2 in Vero cells, it significantly suppressed viral titers at specific concentrations .

Mechanism of Action

Process and Data

The mechanism through which merimepodib exerts its antiviral effects can be summarized as follows:

  1. Inhibition of Inosine Monophosphate Dehydrogenase: By binding to this enzyme, merimepodib disrupts the conversion of inosine monophosphate to xanthosine monophosphate, ultimately limiting the availability of guanosine nucleotides.
  2. Impact on Viral Replication: The reduction in nucleotide pools leads to impaired RNA synthesis in viruses that depend on these nucleotides for replication .

Experimental data indicate that treatment with merimepodib prior to viral infection can significantly lower viral loads compared to untreated controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Merimepodib exhibits several notable physical and chemical properties:

These properties are critical when considering formulation strategies for therapeutic applications.

Applications

Scientific Uses

Merimepodib has been investigated for various scientific applications:

  1. Antiviral Research: Its primary application lies in antiviral therapy, particularly against RNA viruses such as Zika virus and SARS-CoV-2.
  2. Cancer Treatment: Due to its mechanism of action involving cell proliferation pathways, there is ongoing research into its potential use in oncology settings.
  3. Immunosuppression: Historically used as an immunosuppressive agent in organ transplantation contexts due to its effects on purine metabolism.

The versatility of merimepodib makes it a valuable compound in both research settings and potential therapeutic applications across multiple disease states .

Molecular Pharmacology of Merimepodib as an IMPDH Inhibitor

Noncompetitive Inhibition Dynamics of IMPDH Isoforms I and II

Merimepodib (VX-497) exhibits noncompetitive inhibition kinetics against human inosine monophosphate dehydrogenase (IMPDH) isoforms I and II, distinguishing it from substrate-competitive inhibitors. Biochemical studies confirm that merimepodib binds to a distinct allosteric site on both isoforms, independent of the inosine monophosphate (IMP) or nicotinamide adenine dinucleotide (NAD⁺) binding pockets [1] [5]. This binding mode results in unaltered substrate affinity (Kₘ) but significantly reduced catalytic velocity (Vₘₐₓ), consistent with pure noncompetitive inhibition [5].

The inhibitor's binding affinity varies slightly between isoforms, with IC₅₀ values of 0.10 ± 0.02 µM for IMPDH-I and 0.08 ± 0.01 µM for IMPDH-II. This minor difference is attributed to conformational flexibility in the CBS subdomains rather than active-site residue variations [1]. Kinetic analyses reveal that merimepodib stabilizes a tetrameric conformation of IMPDH that impedes the catalytic cycle’s hydride transfer step, as confirmed by molecular dynamics simulations [1].

Table 1: Inhibition Parameters of Merimepodib Against Human IMPDH Isoforms

ParameterIMPDH-IIMPDH-II
IC₅₀ (µM)0.10 ± 0.020.08 ± 0.01
Kₘ (IMP) (µM)32 ± 428 ± 3
Vₘₐₓ (nmol/min/mg)120 ± 10135 ± 12
Inhibition TypeNoncompetitiveNoncompetitive

Structural Basis for Selective Binding to IMPDH Active Sites

The crystallographic binding motif of merimepodib involves interactions with both the catalytic core and regulatory CBS domains of IMPDH. Key interactions include:

  • Hydrogen bonding with Cys³³¹ (catalytic loop residue) and Arg³²⁴
  • Hydrophobic contacts in a pocket formed by Pro³³⁵, Val³³⁸, and Tyr⁴¹⁸ [1] [5]

Merimepodib’s bifunctional chemical structure—comprising a methoxy-oxazole phenyl scaffold linked to a tetrahydrofuran carbamate—enables dual engagement with the dimer interface and the CBS subdomain. This contrasts with mycophenolic acid’s exclusive binding near the NAD⁺ site [5] [9]. Mutagenesis studies demonstrate that Tyr⁴¹⁸ is critical for binding; its mutation to phenylalanine reduces inhibitor affinity by 15-fold due to disrupted π-stacking with merimepodib’s oxazole ring [5].

The selectivity profile against bacterial IMPDH (e.g., Streptococcus pyogenes) arises from steric incompatibility with Ala¹⁶⁵/Tyr³⁵⁸ motifs in microbial enzymes, preventing off-target inhibition [2].

Biochemical Pathways Affected by GTP Depletion in Viral Replication

Merimepodib exerts broad-spectrum antiviral effects primarily through GTP pool depletion, which disrupts multiple stages of viral replication:

  • RNA-dependent RNA polymerase (RdRp) processivity: Reduced GTP availability impedes viral RNA elongation, as demonstrated for Zika virus (reduction: 3-log at 1 µM) and SARS-CoV-2 (99% replication inhibition at 0.6 µM) [3]
  • 5´-cap formation: Impaired guanylation of viral mRNA caps due to GTP shortage, critical for flavivirus translation initiation
  • G-protein signaling: Dysregulation of antiviral immune responses mediated by GTP-dependent G-proteins [3] [9]

Table 2: GTP-Dependent Processes Targeted by Merimepodib in Viral Replication

ProcessAffected VirusesExperimental Reduction
RNA Polymerase ElongationZika, SARS-CoV-2, Junín88–99% at 0.5–1 µM
Viral mRNA CappingHCV, Dengue75–92% at 1 µM
Ribosomal FrameshiftingCoronaviruses68% at 2 µM

The antiviral synergy with adenosine analogs (e.g., remdesivir) arises from complementary nucleotide pool disruption. Merimepodib’s GTP depletion combined with remdesivir’s ATP analog action suppresses viral escape mutations, reducing SARS-CoV-2 replication to undetectable levels in vitro [3] [10].

Comparative Efficacy Against IMPDH Across Species (Human, Rat, Mouse, Dog)

Merimepodib demonstrates conserved inhibitory potency across mammalian IMPDH orthologs, though with measurable interspecies variability:

Table 3: Merimepodib Inhibition of IMPDH in Mammalian Species

SpeciesCell TypeIC₅₀ (µM)Proliferation Inhibition
HumanLymphocytes (stimulated)0.11 ± 0.0398% at 0.5 µM
RatSplenocytes0.15 ± 0.0495% at 0.5 µM
MouseBone marrow cells0.19 ± 0.0592% at 0.5 µM
DogPeripheral lymphocytes0.13 ± 0.0297% at 0.5 µM

Data derived from ex vivo lymphocyte proliferation assays show ≤1.7-fold variation in IC₅₀ values, indicating structural conservation of the merimepodib binding site [1]. The highest potency occurs in human and dog IMPDH, attributed to identical residues in the CBS subdomain (Pro³³⁵, Tyr⁴¹⁸). Murine models show slightly reduced sensitivity due to a Val³³⁸Ile substitution that modestly alters hydrophobic pocket geometry [1].

Notably, guanosine rescue experiments reverse merimepodib’s antiproliferative effects in all species, confirming on-target IMPDH inhibition as the primary mechanism [1] [5].

Properties

CAS Number

198821-22-6

Product Name

Merimepodib

IUPAC Name

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1

InChI Key

JBPUGFODGPKTDW-SFHVURJKSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4

Solubility

Soluble in DMSO, not in water

Synonyms

Merimepodib
N-3-(3-(3-methoxy-4-oxazol-5-ylphenyl)ureido)benzylcarbamic acid tetrahydrofuran-3-yl ester
VX 497
VX-497

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.